

An In-Depth Technical Guide to the Chemical Characteristics of Hydroxy-PEG12-acid

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Compound of Interest

Compound Name: Hydroxy-PEG12-acid

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Introduction

Hydroxy-PEG12-acid, systematically named 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid, is a heterobifunctional polyethylene glycol (PEG) linker. [1] It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a discrete chain of twelve ethylene glycol units. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. [2][3]

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of hydrophobic drugs. [1][4] The terminal functional groups allow for the sequential and specific attachment of two different molecular entities. The carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds, while the hydroxyl group offers a site for further derivatization or conjugation.

This technical guide provides a comprehensive overview of the chemical and physical characteristics of **Hydroxy-PEG12-acid**, detailed experimental protocols for its application, and visualizations of relevant workflows.

Physicochemical Properties

The distinct chemical structure of **Hydroxy-PEG12-acid** dictates its physical and chemical behavior. A summary of its key properties is presented below.

Property	Value	Reference
Systematic Name	1-hydroxy- 3,6,9,12,15,18,21,24,27,30,33, 36-dodecaoxanonatriacontan- 39-oic acid	
Synonyms	HO-PEG12-COOH, Hydroxy- PEG12-carboxylic acid	
Molecular Formula	C27H54O15	
Molecular Weight	618.71 g/mol	
Appearance	White or off-white powder or wax-like solid	
Purity	Typically >95%	
pKa of Carboxylic Acid	Estimated to be in the range of 4-5	

Solubility: **Hydroxy-PEG12-acid** is highly soluble in water and many organic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This high solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems. For ease of handling, it is recommended to prepare stock solutions in DMF or DMSO.

Spectroscopic and Analytical Data

The structural integrity of **Hydroxy-PEG12-acid** can be confirmed through various spectroscopic techniques.

Analytical Technique	Characteristic Features
^1H NMR	A prominent peak around 3.6 ppm corresponding to the repeating methylene protons ($-\text{CH}_2\text{CH}_2\text{O}-$) of the PEG backbone.
^{13}C NMR	Peaks around 70 ppm for the repeating ethylene glycol carbons. A downfield peak around 172 ppm is characteristic of the carboxylic acid carbon ($-\text{COOH}$).
FTIR	A broad absorption band in the region of $2500\text{--}3300\text{ cm}^{-1}$ for the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching band around 1710 cm^{-1} . A characteristic C-O-C ether stretching band around 1100 cm^{-1} .

Experimental Protocols

The bifunctional nature of **Hydroxy-PEG12-acid** allows for a variety of conjugation strategies. A common and well-established method for conjugating the carboxylic acid moiety to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug) is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol: EDC/NHS-Mediated Amide Coupling of Hydroxy-PEG12-acid to a Primary Amine

This protocol outlines the steps for activating the carboxylic acid of **Hydroxy-PEG12-acid** with EDC and NHS to form a more stable NHS ester, which then readily reacts with a primary amine.

Materials:

- **Hydroxy-PEG12-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

- N-hydroxysuccinimide (NHS)
- Amine-containing molecule (e.g., peptide, protein)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Hydroxy-PEG12-acid** in anhydrous DMF or DMSO (e.g., 100 mg/mL).
 - Prepare fresh stock solutions of EDC-HCl and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).
 - Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
- Activation of **Hydroxy-PEG12-acid**:
 - In a reaction vessel, dissolve **Hydroxy-PEG12-acid** in Activation Buffer.
 - Add a 1.5 to 2-fold molar excess of EDC-HCl and NHS to the **Hydroxy-PEG12-acid** solution.
 - Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This step forms the NHS-activated PEG linker.
- Conjugation to the Amine-Containing Molecule:

- Add the NHS-activated **Hydroxy-PEG12-acid** solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker over the amine-containing molecule is typically used.
- Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
- Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Purify the resulting conjugate using a size-exclusion chromatography (SEC) column to remove excess PEG linker and other reagents.
 - Monitor the elution profile by UV-Vis spectrophotometry at a wavelength appropriate for the conjugated molecule.
- Characterization:
 - Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the EDC/NHS-mediated conjugation of **Hydroxy-PEG12-acid** to a primary amine-containing biomolecule.

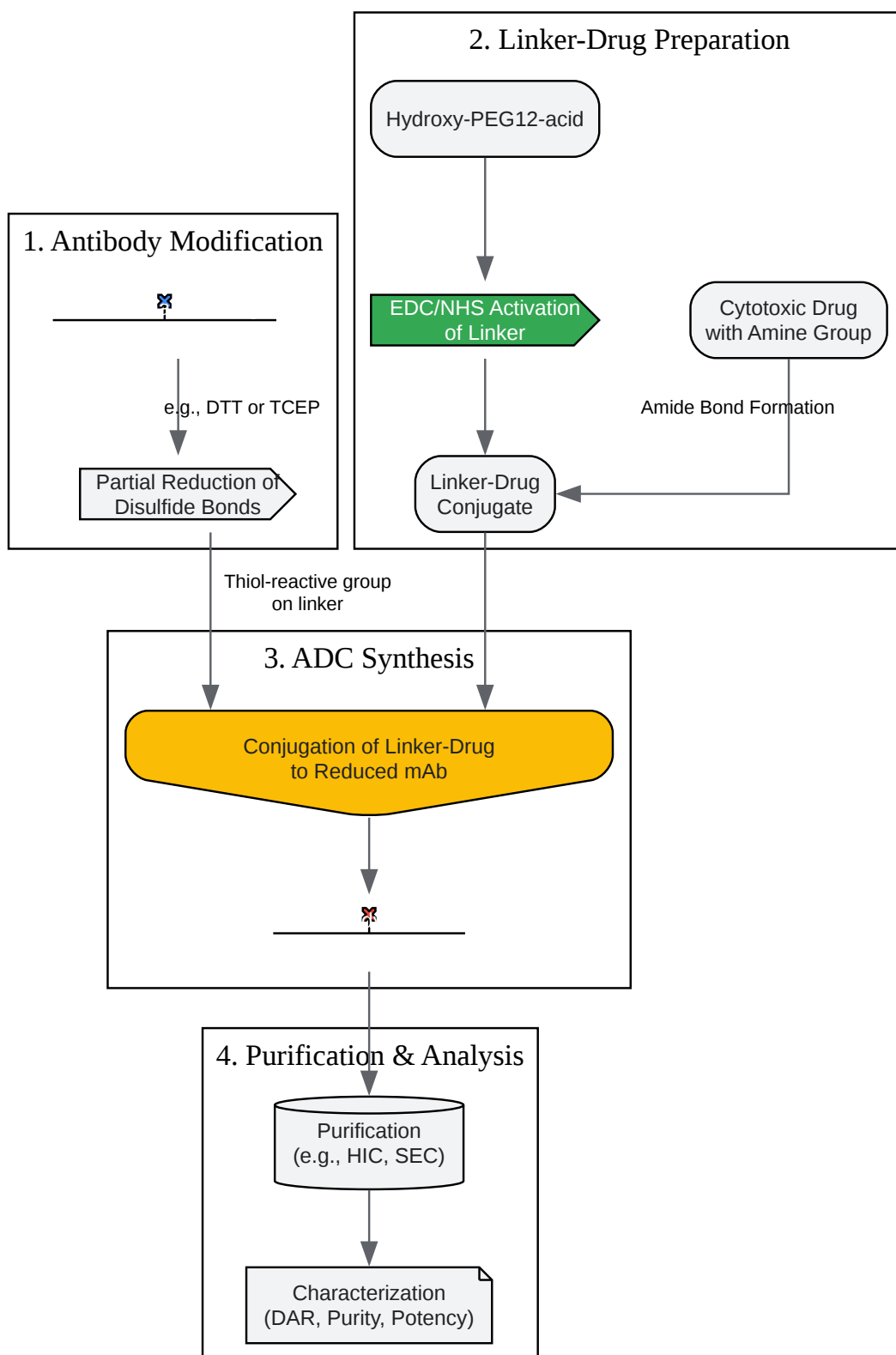


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Workflow for EDC/NHS-mediated bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Development

Hydroxy-PEG12-acid and similar PEG linkers play a crucial role in the design and synthesis of ADCs. The PEG linker can improve the solubility and stability of the ADC, and by modulating the linker length, the pharmacokinetic properties can be fine-tuned. The following diagram illustrates a conceptual workflow for the synthesis of an ADC using a heterobifunctional linker like **Hydroxy-PEG12-acid**.



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